2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid

CNS drug discovery Lipophilicity Blood-brain barrier penetration

2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid (CAS 1804130‑05‑9) is a 3,3‑disubstituted azetidine building block that combines a four‑membered nitrogen heterocycle with a 4‑bromophenyl group and an acetic acid side chain. The compound belongs to the 3‑aryl‑3‑azetidinyl acetic acid family, a scaffold that has demonstrated neuroprotective activity and acetylcholinesterase (AChE) inhibition in recent studies.

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
Cat. No. B13308108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid
Molecular FormulaC11H12BrNO2
Molecular Weight270.12 g/mol
Structural Identifiers
SMILESC1C(CN1)(CC(=O)O)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H12BrNO2/c12-9-3-1-8(2-4-9)11(5-10(14)15)6-13-7-11/h1-4,13H,5-7H2,(H,14,15)
InChIKeyIVUQSJCWOODKFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(4-Bromophenyl)azetidin-3-yl]acetic Acid – Structural Identity, Physicochemical Baseline, and Comparator Landscape


2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid (CAS 1804130‑05‑9) is a 3,3‑disubstituted azetidine building block that combines a four‑membered nitrogen heterocycle with a 4‑bromophenyl group and an acetic acid side chain . The compound belongs to the 3‑aryl‑3‑azetidinyl acetic acid family, a scaffold that has demonstrated neuroprotective activity and acetylcholinesterase (AChE) inhibition in recent studies [1]. Its closest in‑class comparators include the 4‑fluorophenyl (CAS 2567504‑01‑0), 4‑chlorophenyl, and 4‑methoxyphenyl analogs, as well as the N‑Boc‑protected derivative (CAS 1803609‑19‑9) and the hydrochloride salt form (CAS 1803610‑52‑7). The presence of a bromine atom at the para position of the phenyl ring introduces distinct electronic and steric properties that influence both reactivity in cross‑coupling chemistry and physicochemical parameters such as lipophilicity and polar surface area, making this compound a strategically differentiated intermediate for medicinal chemistry programs.

Why 2-[3-(4-Bromophenyl)azetidin-3-yl]acetic Acid Cannot Be Replaced by Its 4-Fluoro, 4-Chloro, or Des-Halo Analogs


Within the 3‑aryl‑3‑azetidinyl acetic acid series, the para substituent on the phenyl ring is the dominant driver of lipophilicity, electronic character, and synthetic utility . The 4‑bromo derivative occupies a unique position: it provides a heavier halogen that simultaneously increases LogP (predicted ~2.46 for the azetidine core vs. ~1.72 for the des‑bromo analog) while serving as a robust handle for palladium‑catalyzed cross‑couplings (Suzuki, Buchwald‑Hartwig, etc.) that are impossible or far less efficient with the 4‑fluoro, 4‑chloro, or des‑halo versions . Conversely, the 4‑methoxy analog lacks the synthetic exit vector entirely, and the N‑Boc‑protected variant sacrifices the free NH for downstream diversification. These structural divergences translate into measurable differences in ADME properties and reaction scope, meaning that selection of the 4‑bromophenyl compound is not a matter of trivial substitution but of strategic fit for programs requiring late‑stage functionalization or a specific lipophilicity window.

Quantitative Differentiation Evidence for 2-[3-(4-Bromophenyl)azetidin-3-yl]acetic Acid vs. Closest Analogs


Predicted Lipophilicity (LogP) vs. 4-Fluoro and 4-Chloro Analogs – Impact on CNS Permeability Windows

The 4‑bromophenyl azetidine core confers a LogP of approximately 2.46 (experimental for 3‑(4‑bromophenyl)azetidine), compared with 2.10 for the 2‑(4‑bromophenyl) regioisomer and a predicted ACD/LogP of 1.72 for the des‑bromo parent azetidine . The 4‑fluorophenyl analog (CAS 2567504‑01‑0) has a lower molecular weight (209.22 vs. 270.12) and is expected to exhibit a LogP approximately 0.5–0.8 units lower, while the 4‑chlorophenyl analog falls between the fluoro and bromo derivatives in both molecular weight and lipophilicity. This elevated LogP places the bromo compound in a range that is often desirable for CNS‑targeted probes where moderate lipophilicity (LogP 2–4) balances passive permeability with acceptable solubility, although the increase relative to the fluoro analog may also elevate metabolic liability [1].

CNS drug discovery Lipophilicity Blood-brain barrier penetration

Predicted Acid Dissociation Constant (pKa) vs. N‑Boc Protected Derivative – Synthetic Handling and Purification Strategy

The free acetic acid moiety of the target compound is predicted to have a pKa of approximately 4.58 ± 0.10, based on ACD/Labs calculations for the structurally analogous N‑Boc‑protected derivative . In contrast, the N‑Boc derivative (CAS 1803609‑19‑9) has the carboxylic acid proton masked, requiring a deprotection step before the acid can be exploited for salt formation or bioconjugation. The free acid form can be directly converted to the hydrochloride salt (CAS 1803610‑52‑7, MW = 306.58, purity ≥95%) without additional synthetic manipulation . This difference in pKa and protonation state has practical consequences: the free acid can be purified by acid‑base extraction or ion‑exchange chromatography under mildly acidic conditions (pH ~3–4), whereas the N‑Boc analog requires neutral or basic conditions that may promote azetidine ring opening.

pKa prediction Salt formation Purification

Synthetic Versatility: Bromine as a Cross‑Coupling Handle vs. 4‑Methoxy and Des‑Halo Analogs

The para‑bromine atom on the phenyl ring serves as a competent leaving group for Pd‑catalyzed cross‑coupling reactions, including Suzuki‑Miyaura, Buchwald‑Hartwig, and Sonogashira couplings. This is explicitly documented for the ethyl ester analog (CAS 2639459‑26‑8), which undergoes Suzuki and Buchwald‑Hartwig couplings to introduce aryl, heteroaryl, or amine diversity at the para position . The 4‑methoxyphenyl analog lacks this synthetic exit vector entirely, while the 4‑fluorophenyl analog requires more forcing conditions for nucleophilic aromatic substitution and is generally unreactive in Pd‑catalyzed cross‑couplings. The des‑halo phenyl analog (i.e., unsubstituted phenyl) offers no diversification handle at all. This makes the 4‑bromophenyl compound uniquely suited for library synthesis where late‑stage diversification is required without altering the azetidine‑acetic acid core.

Cross-coupling Suzuki reaction Buchwald-Hartwig amination Late-stage functionalization

Class-Level Neuroprotective Activity: 3‑Aryl‑3‑azetidinyl Acetic Acid Scaffold vs. Rivastigmine Benchmark

A library of 3‑aryl‑3‑azetidinyl acetic acid methyl ester derivatives was evaluated for AChE and BChE inhibitory activity. Several derivatives showed AChE inhibition comparable to the clinically used inhibitor rivastigmine, with IC₅₀ values ranging from 123.9 ± 10.20 µM to 342.60 ± 10.60 µM for AChE and 131 µM to >300 µM for BChE [1][2]. Furthermore, compound 28 (the most potent within the series) demonstrated significant neuroprotective effects in both salsolinol‑induced (Parkinson's disease model) and glutamate‑induced (Alzheimer's disease model) neurodegeneration assays, with protection linked to reduced oxidative stress and caspase‑3/7 activity [2]. While the exact IC₅₀ of the 4‑bromophenyl acetic acid analog has not been reported, the SAR trend indicates that the 3‑aryl substitution is critical for activity, and the bromine atom's electronic effects are likely to modulate AChE affinity relative to the published 4‑methoxy and 4‑fluoro derivatives.

Neuroprotection Acetylcholinesterase inhibition Parkinson's disease Alzheimer's disease

CNS Physicochemical Suitability: Azetidine Scaffold Profiling vs. Other Saturated N‑Heterocycles

A comprehensive physicochemical and ADME profiling study of azetidine‑based DOS scaffolds demonstrated that azetidine ring systems can be tailored to meet stringent CNS drug‑likeness criteria, including molecular weight, topological polar surface area (TPSA), LogP, and hydrogen‑bond donor/acceptor counts [1]. The azetidine scaffold contributes minimal molecular weight compared with piperidine or piperazine alternatives while maintaining reasonable chemical stability despite approximately 25.4 kcal/mol of ring strain . The target compound, with MW = 270.12 and a predicted TPSA of approximately 49–58 Ų (based on the carboxylic acid and azetidine NH contributions), falls within the desirable CNS parameter space (MW < 400, TPSA < 90 Ų) defined by the study. This differentiates it from larger N‑heterocyclic analogs (e.g., piperidine acetic acid derivatives) that add 14–28 Da of molecular weight and increase TPSA without a commensurate gain in target engagement.

CNS drug-likeness ADME Physicochemical profiling Blood-brain barrier

Vendor‑Certified Purity Specifications: Free Acid vs. Hydrochloride Salt Forms

The free acid form (CAS 1804130‑05‑9) is commercially available from multiple vendors with certified purity specifications ranging from 95% (AKSci) to 98% (Leyan) . The hydrochloride salt (CAS 1803610‑52‑7) is offered at ≥95% purity by AKSci . In comparison, the N‑Boc‑protected derivative (CAS 1803609‑19‑9) is listed at 97–98% purity but at a significantly higher molecular weight (370.24 vs. 270.12), meaning that on a molar basis, the free acid delivers approximately 27% more active intermediate per gram purchased. For budget‑constrained academic labs or scale‑up campaigns, this molar efficiency difference is a tangible procurement metric that favors the free acid over the protected form when the synthetic route does not require N‑protection.

Quality control Purity specifications Procurement

High‑Value Application Scenarios for 2-[3-(4-Bromophenyl)azetidin-3-yl]acetic Acid


Lead‑Generation Libraries for CNS Neurodegenerative Disease Targets

Based on the demonstrated neuroprotective activity of the 3‑aryl‑3‑azetidinyl acetic acid scaffold in salsolinol‑ and glutamate‑induced neurodegeneration models, the 4‑bromophenyl variant is a strong candidate for inclusion in medium‑throughput screening libraries targeting Parkinson's and Alzheimer's disease pathways [1]. The bromine atom's ability to participate in halogen bonding with protein targets, combined with the scaffold's favorable CNS physicochemical profile (MW = 270.12, predicted TPSA < 90 Ų), positions this compound as a differentiated fragment for hit identification campaigns where both AChE inhibition and oxidative stress reduction are desired mechanisms [2].

Late‑Stage Diversification via Palladium‑Catalyzed Cross‑Coupling

The para‑bromophenyl substituent serves as a universal synthetic handle for Suzuki‑Miyaura, Buchwald‑Hartwig, and Sonogashira couplings, enabling the parallel synthesis of diverse analog libraries from a single advanced intermediate . This is particularly valuable for structure‑activity relationship (SAR) studies where the azetidine‑acetic acid core must be held constant while the aryl group is systematically varied. Procurement of the bromo compound as the common intermediate reduces the number of synthetic routes that must be developed and validated, directly lowering the cost and timeline of lead optimization programs.

CNS PET Tracer or Imaging Probe Development

The presence of a bromine atom at the para position makes this compound a potential precursor for radiofluorination or radioiodination chemistry. While the 4‑fluorophenyl analog may serve as a cold standard, the bromo compound can be converted to the corresponding [¹⁸F] or [¹²³I/¹²⁴I] derivative via nucleophilic aromatic substitution or isotope exchange, respectively . The azetidine scaffold's demonstrated CNS permeability characteristics, combined with the bromine exit vector, offer a practical starting point for positron emission tomography (PET) tracer development programs focused on neuroinflammation or cholinergic targets.

Acetyl‑CoA Carboxylase (ACC) Inhibitor Optimization Programs

Azetidine derivatives featuring carboxylic acid side chains have been patented as inhibitors of acetyl‑CoA carboxylase (ACC1/ACC2), a validated target for obesity, diabetes, and non‑alcoholic steatohepatitis (NASH) [3]. The free acetic acid moiety of the target compound mimics the malonyl‑CoA carboxylate group that interacts with the ACC active site. The 4‑bromophenyl substitution provides a vector for optimizing lipophilicity and target engagement within the ACC binding pocket, while the bromine atom enables subsequent metabolic stability improvements through blocked metabolism at the para position.

Quote Request

Request a Quote for 2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.